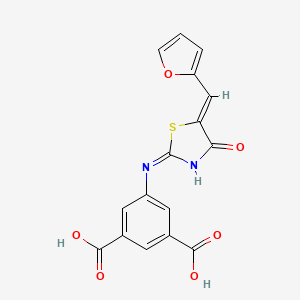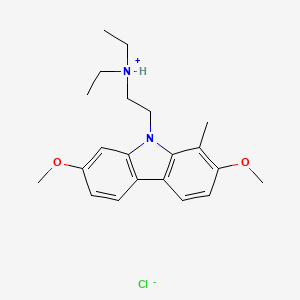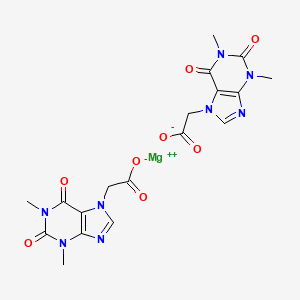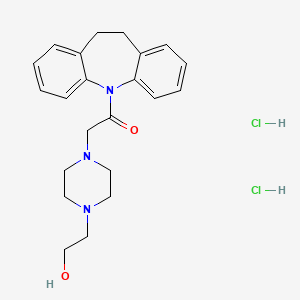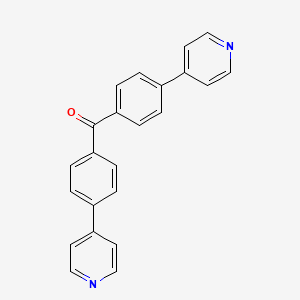![molecular formula C36H16Cl2N4O4 B13749451 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione) CAS No. 40783-05-9](/img/structure/B13749451.png)
2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is an organic compound with the molecular formula C36H16Cl2N4O4. It is known for its complex structure, which includes two anthra[1,2-d]imidazole units connected by a dichlorophenylene bridge. This compound is also referred to as Vat Yellow 46 and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and anthraquinone derivatives.
Condensation Reaction: The 2,5-dichloroaniline undergoes a condensation reaction with anthraquinone derivatives in the presence of a suitable catalyst.
Cyclization: The intermediate product undergoes cyclization to form the imidazole rings.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Catalysts are used to enhance the reaction rate and yield.
Purification: Industrial purification methods such as distillation, crystallization, and filtration are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can occur at the dichlorophenylene bridge.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted phenylene derivatives .
Applications De Recherche Scientifique
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and therapeutic applications.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways: It affects cellular pathways related to oxidative stress and apoptosis.
Binding: The compound binds to DNA and proteins, altering their function and leading to cellular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(2,5-Difluoro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione)
- N,N’-(2,5-Dichloro-1,4-phenylene)-bis(N-acetylacetamide)
- 1H-Anthra[1,2-d]imidazole-6,11-dione derivatives
Uniqueness
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is unique due to its dichlorophenylene bridge, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
40783-05-9 |
|---|---|
Formule moléculaire |
C36H16Cl2N4O4 |
Poids moléculaire |
639.4 g/mol |
Nom IUPAC |
2-[2,5-dichloro-4-(6,11-dioxo-1H-naphtho[2,3-e]benzimidazol-2-yl)phenyl]-1H-naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C36H16Cl2N4O4/c37-23-14-22(36-40-26-12-10-20-28(30(26)42-36)34(46)18-8-4-2-6-16(18)32(20)44)24(38)13-21(23)35-39-25-11-9-19-27(29(25)41-35)33(45)17-7-3-1-5-15(17)31(19)43/h1-14H,(H,39,41)(H,40,42) |
Clé InChI |
MLQFPPIUTFMVLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(N4)C5=CC(=C(C=C5Cl)C6=NC7=C(N6)C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


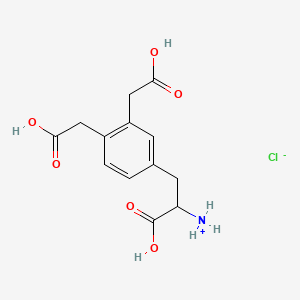
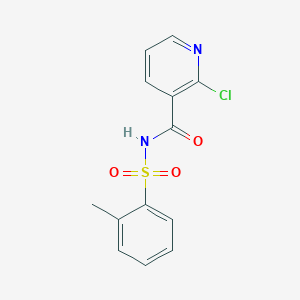

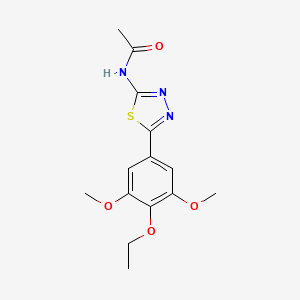
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
